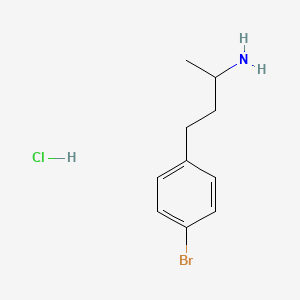

4-(4-Bromophenyl)butan-2-amine hydrochloride

CAS No.: 1215753-49-3

Cat. No.: VC6342817

Molecular Formula: C10H15BrClN

Molecular Weight: 264.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1215753-49-3 |

|---|---|

| Molecular Formula | C10H15BrClN |

| Molecular Weight | 264.59 |

| IUPAC Name | 4-(4-bromophenyl)butan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H14BrN.ClH/c1-8(12)2-3-9-4-6-10(11)7-5-9;/h4-8H,2-3,12H2,1H3;1H |

| Standard InChI Key | NOFGRITVLBETNM-UHFFFAOYSA-N |

| SMILES | CC(CCC1=CC=C(C=C1)Br)N.Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

The free base form of the compound, 4-(4-bromophenyl)butan-2-amine, has the molecular formula C₁₀H₁₄BrN and a molecular weight of 228.13 g/mol . Protonation with hydrochloric acid yields the hydrochloride salt, increasing the molecular weight to approximately 264.59 g/mol (calculated by adding the mass of HCl, 36.46 g/mol). Key structural features include:

-

A 4-bromophenyl group providing aromaticity and electrophilic substitution sites.

-

A butan-2-amine chain with a secondary amine group, which is protonated in the hydrochloride form.

The SMILES notation for the free base is CC(CCC1=CC=C(C=C1)Br)N, and its InChIKey is CVIOYLYCNCWKGX-UHFFFAOYSA-N .

Structural Analogues and Comparative Analysis

Table 1 compares 4-(4-bromophenyl)butan-2-amine hydrochloride with structurally related compounds:

These analogues highlight how minor structural modifications, such as branching or benzyl substitution, influence molecular weight and potential reactivity .

Synthesis and Manufacturing

Synthetic Routes

The hydrochloride salt is typically synthesized via a two-step process:

-

Formation of the Free Base:

-

Salt Formation:

Industrial-Scale Production

Industrial synthesis optimizes yield and purity through:

-

Continuous Flow Reactors: Enhancing reaction control and scalability.

-

Recrystallization: Using ethanol/water mixtures to achieve ≥95% purity.

Physicochemical Properties

Predicted Collision Cross-Section (CCS)

Ion mobility spectrometry predictions for the free base reveal the following CCS values (Table 2):

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 228.03824 | 143.0 |

| [M+Na]⁺ | 250.02018 | 145.8 |

| [M+NH₄]⁺ | 245.06478 | 148.3 |

These values suggest a compact molecular geometry, with sodium adducts exhibiting slightly larger CCS due to ion-dipole interactions .

Solubility and Stability

-

Solubility: The hydrochloride salt is highly soluble in polar solvents (e.g., water, methanol) due to ionic interactions .

-

Stability: Storage at 2–8°C under inert atmosphere prevents decomposition.

Applications in Chemical Research

As a Synthetic Intermediate

-

Chiral Resolution: The secondary amine serves as a precursor for enantioselective synthesis of β-amino alcohols .

-

Ligand Design: Bromophenyl groups enhance binding in palladium-catalyzed cross-coupling reactions .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume